molecular formula C16H20N2OS B6418090 N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide CAS No. 953151-40-1

N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide

Cat. No.: B6418090
CAS No.: 953151-40-1
M. Wt: 288.4 g/mol
InChI Key: SOUIIIFHDIWJEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[4-(Dimethylamino)phenyl]propyl}thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide core linked to a 3-[4-(dimethylamino)phenyl]propyl chain. This structure combines the electron-rich thiophene ring with a tertiary amine moiety, which may enhance solubility and bioactivity.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-18(2)14-9-7-13(8-10-14)5-3-11-17-16(19)15-6-4-12-20-15/h4,6-10,12H,3,5,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUIIIFHDIWJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with propylamine to form the intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with thiophene-2-carboxylic acid under acidic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism by which N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and synthetic differences between the target compound and its analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Synthesis Method
N-{3-[4-(Dimethylamino)phenyl]propyl}thiophene-2-carboxamide (Target) C₁₇H₂₁N₃OS¹ 331.44 Thiophene-2-carboxamide, dimethylamino Not specified in evidence
N-[6-(3-Aminophenyl)-4-(2-methoxyphenyl)pyridin-2-yl]thiophene-2-carboxamide (Compound 17) C₂₃H₂₀N₄O₂S 416.49 Thiophene-2-carboxamide, pyridine, methoxy, amino Suzuki coupling with 3-aminophenylboronic acid
(2E)-3-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide C₂₁H₂₄ClFN₂O₂ 390.88 α,β-Unsaturated amide, dimethylamino, chloro, fluoro Not specified
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Phthalimide, chloro, phenyl High-purity synthesis for polyimide monomers
Key Observations:
  • Core Heterocycles : The target compound’s thiophene ring contrasts with the pyridine in Compound 17 and the phthalimide in . Thiophene’s electron-rich nature may favor π-π interactions in binding, while pyridine’s basicity could alter solubility .
  • Synthetic Routes : Compound 17 employs palladium-catalyzed cross-coupling (Suzuki reaction), a method adaptable to the target compound if boronic acid intermediates are utilized .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The dimethylamino group in the target and ’s compound likely increases water solubility compared to halogenated analogs like ’s chloro-fluoro derivative.

Biological Activity

N-{3-[4-(dimethylamino)phenyl]propyl}thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a thiophene ring , a carboxamide group , and a dimethylamino-substituted phenyl group , which contribute to its unique properties and biological activities. The molecular formula is C16H20N2OSC_{16}H_{20}N_{2}OS, and it has been identified as a promising candidate in various therapeutic applications.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Intermediate : Reacting 4-(dimethylamino)benzaldehyde with propylamine to form a Schiff base.
  • Cyclization : The Schiff base undergoes cyclization with thiophene-2-carboxylic acid under acidic conditions to yield the carboxamide.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . It has been shown to inhibit the proliferation of various cancer cell lines by modulating key signaling pathways, particularly those involving the PI3K/Akt pathway. This pathway is crucial for cell growth and survival, making it a target for cancer therapies.

  • Mechanism of Action : The compound interacts with specific molecular targets, potentially inhibiting Akt phosphorylation, leading to reduced cell survival signals in cancer cells .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties . Studies have indicated that it can downregulate the expression of inflammatory mediators such as COX-2 and iNOS in cellular models . This suggests its potential use in treating inflammatory diseases.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties , although further studies are needed to elucidate its efficacy against specific pathogens .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityNotes
N-{3-[4-(dimethylamino)phenyl]propyl}benzamideBenzamideModerate anticancer activityLacks thiophene ring
N-{3-[4-(dimethylamino)phenyl]propyl}furan-2-carboxamideFuranLower anti-inflammatory effectsFuran ring less effective than thiophene

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cell Proliferation Study : A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 values in the low micromolar range).
  • Inflammation Model : In a murine model of inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.